N-Isopropylisobutyramide
CAS No.: 869-07-8
Cat. No.: VC3702701
Molecular Formula: C7H15NO
Molecular Weight: 129.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 869-07-8 |
---|---|
Molecular Formula | C7H15NO |
Molecular Weight | 129.2 g/mol |
IUPAC Name | 2-methyl-N-propan-2-ylpropanamide |
Standard InChI | InChI=1S/C7H15NO/c1-5(2)7(9)8-6(3)4/h5-6H,1-4H3,(H,8,9) |
Standard InChI Key | IGZDXYHMGWRJAZ-UHFFFAOYSA-N |
SMILES | CC(C)C(=O)NC(C)C |
Canonical SMILES | CC(C)C(=O)NC(C)C |
Introduction
Chemical Identity and Structure
N-Isopropylisobutyramide, also known as 2-methyl-N-propan-2-ylpropanamide, is an acyclic amide characterized by its distinctive molecular structure. The compound contains an amide functional group with isopropyl and isobutyryl moieties attached.
Nomenclature and Identification
The compound has several synonyms in chemical literature, reflecting various naming conventions:
Parameter | Value |
---|---|
IUPAC Name | 2-methyl-N-propan-2-ylpropanamide |
Common Name | N-Isopropylisobutyramide |
CAS Registry Number | 869-07-8 |
Molecular Formula | C₇H₁₅NO |
Additional synonyms include N1-isopropyl-2-methylpropanamide, N-Isopropyl-2-methylpropanamide, N-isopropyl-isobutyramide, Isobutylamide,N-isopropyl, Propanamide,N-isopropyl-2-methyl, N-Isopropyl-isobutyramid, and Isobutyrylisopropylamin .
Physical and Chemical Properties
N-Isopropylisobutyramide possesses a distinctive set of physical and chemical properties that define its behavior in various chemical environments and applications.
Basic Physical Properties
The compound exhibits the following physical characteristics:
Property | Value |
---|---|
Molecular Weight | 129.20000 g/mol |
Physical State | Solid |
Density | 0.856 g/cm³ |
Melting Point | 101-102°C (Literature: 103-104°C) |
Boiling Point | 208.7°C at 760 mmHg |
Flash Point | 110.5°C |
Exact Mass | 129.11500 |
These properties indicate that N-Isopropylisobutyramide is a relatively stable organic compound with moderate volatility .
Advanced Physicochemical Parameters
Further physicochemical parameters provide additional insights into the compound's behavior in various environments:
Parameter | Value |
---|---|
Polar Surface Area (PSA) | 29.10000 |
LogP | 1.55790 |
Index of Refraction | 1.418 |
Hazard Codes | Xn (Harmful) |
The LogP value of 1.55790 suggests moderate lipophilicity, indicating potential membrane permeability while maintaining some water solubility .
Spectroscopic Characterization
Spectroscopic data provides crucial information about the structural and electronic properties of N-Isopropylisobutyramide, enabling precise identification and characterization.
Infrared Spectroscopy
The infrared (IR) spectrum of N-Isopropylisobutyramide reveals characteristic absorption bands that confirm its structural features:
IR Absorption (KBr, νₘₐₓ, cm⁻¹) | Assignment |
---|---|
3297 | N-H stretching (amide) |
2970 | C-H stretching (aliphatic) |
2933 | C-H stretching (aliphatic) |
2874 | C-H stretching (aliphatic) |
1645 | C=O stretching (amide I band) |
1551 | N-H bending (amide II band) |
1366 | C-H bending |
1243 | C-N stretching |
1095 | C-C stretching |
The presence of the strong amide I band at 1645 cm⁻¹ and amide II band at 1551 cm⁻¹ confirms the amide functionality, while the N-H stretching at 3297 cm⁻¹ is characteristic of secondary amides .
Classification Category | Information |
---|---|
HS Code | 2924199090 |
HS Description | Other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof |
VAT | 17.0% |
Tax Rebate Rate | 13.0% |
MFN Tariff | 6.5% |
General Tariff | 30.0% |
This regulatory information is essential for commercial transactions, international trade, and compliance with chemical regulations .
Comparative Analysis with Related Compounds
Examining the structural and property differences between N-Isopropylisobutyramide and related compounds provides valuable insights into structure-property relationships within this chemical family.
Comparison with N-isopropyl-thioisobutyramide
N-isopropyl-thioisobutyramide (CAS: 141738-90-1) is a thioamide analog of N-Isopropylisobutyramide, where the oxygen atom in the amide group is replaced by a sulfur atom.
Property | N-Isopropylisobutyramide | N-isopropyl-thioisobutyramide |
---|---|---|
Molecular Formula | C₇H₁₅NO | C₇H₁₅NS |
Molecular Weight | 129.20000 | 145.26600 |
Density | 0.856 g/cm³ | Not Available |
LogP | 1.55790 | 2.35870 |
PSA | 29.10000 | 44.12000 |
Melting Point | 103°C | Not Available |
The comparison reveals that the thioamide derivative has higher lipophilicity (LogP) and polar surface area (PSA) than N-Isopropylisobutyramide, which may impact its solubility, membrane permeability, and biological interactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume